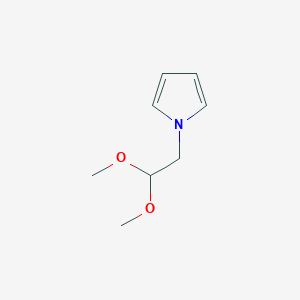

1-(2,2-Dimethoxyethyl)-1H-pyrrole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,2-dimethoxyethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPYGFRXGDLMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377463 | |

| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93217-61-9 | |

| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,2-Dimethoxyethyl)-1H-pyrrole: Synthesis, Characterization, and Strategic Utility in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of incorporating highly reactive functional groups into complex molecular architectures. 1-(2,2-Dimethoxyethyl)-1H-pyrrole is a highly versatile, bifunctional C2 building block widely utilized in advanced organic synthesis and medicinal chemistry. By featuring a stable, electron-rich pyrrole core tethered to a masked aldehyde (a dimethyl acetal), this molecule allows chemists to bypass the inherent instability and polymerization risks of free 2-(1H-pyrrol-1-yl)acetaldehyde.

This whitepaper provides a comprehensive analysis of its chemical identity, mechanistic synthesis pathways, and strategic deployment in the construction of complex fused heterocycles such as pyrrolo[1,2-a]pyrazines.

Chemical Identity and Nomenclature

Understanding the exact nomenclature and physicochemical properties of 1-(2,2-Dimethoxyethyl)-1H-pyrrole is critical for procurement, analytical verification, and regulatory documentation[1]. The table below consolidates its definitive quantitative and structural data for quick reference[2].

| Property | Specification |

| IUPAC Name | 1-(2,2-dimethoxyethyl)-1H-pyrrole |

| Common Synonyms | N-(2,2-dimethoxyethyl)pyrrole; 1-Methoxy-2-(1H-pyrrol-1-yl)ethyl methyl ether |

| CAS Registry Number | 93217-61-9 |

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| SMILES String | COC(CN1C=CC=C1)OC |

Mechanistic Synthesis Pathways

The synthesis of N-alkylated pyrroles typically relies on either the direct alkylation of the pyrrole ring or the de novo construction of the pyrrole core via the Clauson-Kaas reaction [3]. For 1-(2,2-dimethoxyethyl)-1H-pyrrole, the Clauson-Kaas approach is vastly superior in terms of yield, scalability, and the complete avoidance of polyalkylation byproducts[4].

The Clauson-Kaas Logic: This method involves the reaction of aminoacetaldehyde dimethyl acetal with 2,5-dimethoxytetrahydrofuran[5]. The causality of the reaction design is elegant: 2,5-dimethoxytetrahydrofuran acts as a stable, handleable equivalent of the highly reactive succinaldehyde. Under acidic conditions, the tetrahydrofuran derivative hydrolyzes to release succinaldehyde in situ. Concurrently, the primary amine of aminoacetaldehyde dimethyl acetal attacks the dialdehyde, undergoing a double condensation and subsequent dehydration to forge the aromatic pyrrole ring[3].

Figure 1: Mechanistic workflow of the Clauson-Kaas synthesis of 1-(2,2-Dimethoxyethyl)-1H-pyrrole.

Experimental Protocol: Optimized Clauson-Kaas Synthesis

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Built-in analytical checkpoints guarantee that the transformation is proceeding as mechanistically intended.

Reagents & Materials:

-

Aminoacetaldehyde dimethyl acetal (1.0 equiv, limiting reagent)[6]

-

2,5-Dimethoxytetrahydrofuran (1.05 equiv)[5]

-

Glacial acetic acid (Solvent and acid catalyst)

-

Saturated aqueous NaHCO3 (for workup)

-

Ethyl acetate (Extraction solvent)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aminoacetaldehyde dimethyl acetal (10 mmol) in 15 mL of glacial acetic acid.

-

Causality: Acetic acid serves a dual purpose. It acts as a polar solvent to dissolve the reagents and provides the necessary proton source to catalyze the ring-opening of 2,5-dimethoxytetrahydrofuran into the reactive succinaldehyde.

-

-

Controlled Addition: Add 2,5-dimethoxytetrahydrofuran (10.5 mmol) dropwise over 10 minutes at room temperature.

-

Causality: Dropwise addition prevents a sudden exothermic spike, which could lead to the degradation or polymerization of the transient succinaldehyde intermediate.

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 2 to 4 hours.

-

Causality: The elevated temperature provides the activation energy necessary for the final dehydration step, driving the aromatization to form the thermodynamically stable pyrrole system.

-

Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The product will appear as a new, highly UV-active spot (due to the aromatic pyrrole ring), while the starting amine can be visualized using a ninhydrin stain.

-

-

Quenching and Workup: Allow the mixture to cool to room temperature. Concentrate the acetic acid under reduced pressure. Carefully neutralize the residue by adding saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~ 7.5).

-

Causality: Immediate neutralization is critical. If the product is left in concentrated acid during aqueous workup, the dimethyl acetal moiety will prematurely hydrolyze to the aldehyde, leading to side reactions.

-

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (silica gel) or vacuum distillation.

-

Self-Validation Checkpoint 2: 1H NMR (CDCl3) should confirm the structure: look for the characteristic pyrrole protons (two distinct multiplets around δ 6.7 and 6.1 ppm) and the intact acetal methoxy singlets (~δ 3.3 ppm).

-

Strategic Applications in Drug Development

In medicinal chemistry, 1-(2,2-dimethoxyethyl)-1H-pyrrole is rarely an end-product; it is a strategic intermediate. The dimethyl acetal acts as a robust protecting group that survives basic, nucleophilic, and reductive conditions[7].

Acetal Deprotection and Downstream Functionalization: When exposed to aqueous acidic conditions (e.g., Trifluoroacetic acid (TFA) in H2O/DCM, or dilute HCl), the acetal is rapidly unmasked to yield 2-(1H-pyrrol-1-yl)acetaldehyde. This reactive electrophile is immediately subjected to downstream transformations:

-

Pictet-Spengler Cyclizations: Reaction of the unmasked aldehyde with a secondary amine tethered to an aromatic system triggers an intramolecular cyclization, yielding fused heterocyclic scaffolds like pyrrolo[1,2-a]pyrazines—a core motif found in numerous CNS-active drugs and kinase inhibitors[4].

-

Reductive Amination: The aldehyde can be trapped with complex primary or secondary amines in the presence of sodium cyanoborohydride (NaBH3CN) to append pharmacophoric side chains[4].

Figure 2: Strategic downstream applications of 1-(2,2-Dimethoxyethyl)-1H-pyrrole via unmasking.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary". Retrieved from [Link]

-

Sarpong Lab. "Flammable Liquids and Solids - Standard Operating Procedures". UC Berkeley. Retrieved from [Link]

-

EBIN.PUB. "Recent Applications of Selected Name Reactions in the Total Synthesis of Alkaloids". Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(2,2-Dimethoxyethyl)-1H-pyrrole|CAS 93217-61-9|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. ebin.pub [ebin.pub]

- 5. sarponggroup.com [sarponggroup.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Diethylaminoacetaldehyde Diethyl Acetal Supplier [benchchem.com]

Technical Guide: Physical Properties & Characterization of N-Alkoxyalkyl (Acetal) Pyrroles

Executive Summary

This technical guide details the physicochemical profile, synthesis, and characterization of N-substituted acetal pyrroles (specifically N-alkoxyalkyl derivatives). These compounds, including N-Methoxymethyl (MOM) , N-(2-(Trimethylsilyl)ethoxymethyl) (SEM) , and N-Benzyloxymethyl (BOM) pyrroles, serve as critical intermediates in organic synthesis. Their acetal moiety acts as a robust protecting group, masking the acidic N-H proton (pKa ~17.5) while altering the pyrrole ring's solubility (LogP) and electronic susceptibility to electrophilic aromatic substitution (SEAr).

Structural Dynamics & Electronic Influence

The N-Acetal Electronic Effect

Unlike N-acyl groups (which strongly withdraw electrons via resonance, deactivating the ring) or N-alkyl groups (which are weak donors), the N-alkoxyalkyl group exerts a unique dual effect:

-

Inductive Withdrawal (-I): The electronegative oxygen atom in the

-position (N-CH -

Steric Shielding: The bulky acetal group (especially SEM and BOM) sterically hinders the C-2 and C-5 positions, often directing electrophilic substitution to the C-3 position or requiring forcing conditions for C-2 functionalization.

Aromaticity Retention

The nitrogen lone pair remains part of the aromatic sextet. Unlike N-vinyl pyrroles where conjugation extends outside the ring, the methylene spacer in acetal pyrroles isolates the oxygen lone pairs from the

Physicochemical Profile

The physical state and solubility of N-acetal pyrroles are dominated by the loss of intermolecular Hydrogen bonding and the lipophilicity of the protecting group.

Table 1: Comparative Physical Properties

| Property | Pyrrole (Parent) | N-Methylpyrrole (Ref) | N-MOM Pyrrole | N-SEM Pyrrole |

| Formula | C | C | C | C |

| MW ( g/mol ) | 67.09 | 81.12 | 111.14 | 213.35 |

| State (25°C) | Liquid | Liquid | Liquid | Viscous Liquid/Oil |

| Boiling Point | 130°C | 112-113°C | ~60-65°C (15 mmHg) | >100°C (High Vac) |

| Density | 0.967 g/mL | 0.914 g/mL | ~0.98 g/mL (est) | ~0.95 g/mL (est) |

| Solubility (H | Sparingly Soluble | Insoluble | Insoluble | Insoluble |

| Solubility (Org) | EtOH, Et | DCM, Hexanes | DCM, THF, EtOAc | DCM, THF, Hexanes |

| Lipophilicity | Low LogP | Moderate | High | Very High |

*Note: Boiling points for N-MOM and N-SEM derivatives are often not reported at atmospheric pressure due to decomposition risks; they are typically purified via vacuum distillation or silica chromatography.

Spectroscopic Characterization

Identification of N-acetal pyrroles relies on detecting the distinct methylene "linker" protons and carbons.

Nuclear Magnetic Resonance ( H NMR)

The N-CH

-

Ring Protons (

): -

Ring Protons (

): -

Acetal Methylene (N-CH

-O): -

Protecting Group Signals:

-

MOM: Singlet at

~3.3 ppm (-OCH -

SEM: Multiplets at

~3.5 ppm (-OCH

-

Infrared Spectroscopy (IR)

-

Absence of N-H: Disappearance of the broad band at 3400 cm

. -

C-O Stretch: Strong absorptions in the 1050–1150 cm

region (ether linkage).

Stability & Reactivity

The utility of N-acetal pyrroles lies in their orthogonality . They are stable to bases and nucleophiles (allowing lithiation of the ring) but labile to specific acids or fluoride ions.

Diagram 1: Stability Spectrum

Caption: Stability profile of N-acetal pyrroles. Green indicates safe reagents; Red indicates cleavage conditions.

Experimental Protocols

Synthesis: N-Alkylation via Chloromethyl Ethers

Principle: The pyrrole nitrogen is deprotonated by a strong base (NaH) to form a pyrrolyl anion, which attacks the electrophilic chloromethyl ether.

Reagents:

-

Pyrrole (1.0 equiv)[1]

-

Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

-

Chloromethyl ether (MOM-Cl or SEM-Cl, 1.1 equiv)

-

Solvent: Anhydrous DMF or THF.

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add pyrrole dropwise. Stir for 30 min until H

evolution ceases (Solution turns slightly yellow/brown). -

Alkylation: Add the chloromethyl ether (MOM-Cl or SEM-Cl) dropwise at 0°C.

-

Safety Note: MOM-Cl is a potent carcinogen. Use strict engineering controls.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Product is less polar than pyrrole).

-

Workup: Quench with saturated NH

Cl. Extract with Et -

Purification: Vacuum distillation (for MOM) or Flash Chromatography (Hexanes/EtOAc 9:1).

Diagram 2: Synthesis Workflow

Caption: General workflow for the synthesis of N-MOM or N-SEM pyrrole via nucleophilic substitution.

Deprotection: Acid-Catalyzed Hydrolysis

Principle: The acetal oxygen is protonated, leading to the ejection of the pyrrole (as a good leaving group) and formation of an oxocarbenium ion, which is quenched by water.

Reagents:

-

TFA (Trifluoroacetic acid) or HCl.

-

Solvent: DCM or MeOH.

Protocol:

-

Dissolve N-protected pyrrole in DCM.

-

Add TFA (10–20 equiv) at 0°C.

-

Stir at RT for 1–2 hours.

-

Neutralize with NaHCO

and extract.

Diagram 3: Deprotection Mechanism

Caption: Mechanistic pathway for the acid-catalyzed removal of the N-acetal protecting group.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for MOM/SEM stability profiles).

-

Sigma-Aldrich. (2024). N-Methylpyrrole Safety Data Sheet & Physical Properties. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8027, Pyrrole. Link

-

Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole nitrogen atom.[2] The 2-(trimethylsilyl)ethoxymethyl moiety.[3][4][5][6] Journal of Organic Chemistry, 49(1), 203–205. (Foundational paper on N-SEM pyrrole). Link

- Trofimov, B. A., et al. (2014). Pyrroles and their Benzo Derivatives: Synthesis and Applications. Elsevier.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. N-(2-((Trimethylsilyl)ethoxy)carbonyl)pyrrole - CAS号 126554-32-3 - 摩熵化学 [molaid.com]

- 4. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole | C9H18N2OSi | CID 11052605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1,3-dihydro-2H-pyrrolo(2,3-b)pyridin-2-one | C13H20N2O2Si | CID 57458886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | 941685-27-4 [chemicalbook.com]

1-(2,2-Dimethoxyethyl)-1H-pyrrole: Solvation, Stability, and Handling Protocols

[1][2]

Executive Summary

1-(2,2-Dimethoxyethyl)-1H-pyrrole (CAS: N/A for specific isomer, often custom synthesized) represents a bifunctional heterocyclic building block.[1][2] It combines the electron-rich aromaticity of the pyrrole ring with a dimethyl acetal tail.[1][2] This acetal functionality acts as a "masked" aldehyde, enabling downstream cyclization reactions (e.g., Pomeranz-Fritsch or similar isoquinoline-type syntheses) while protecting the reactive carbonyl during intermediate steps.[1][2]

This guide addresses the critical solubility parameters required for the effective manipulation of this compound. Unlike simple pyrroles, the presence of the acetal side chain introduces specific solvent compatibility constraints—most notably, acid sensitivity .[2] Successful processing requires a solvent system that maintains the integrity of the acetal while solvating the lipophilic pyrrole core.[2]

Physicochemical Profile & Solubility Matrix

The molecule consists of a hydrophobic heteroaromatic core (pyrrole) linked to a polar, yet non-ionic, acetal tether.[2] This duality dictates its solubility profile: it behaves largely as a lipophilic organic, miscible with standard organic solvents but showing limited water solubility.[2]

Predicted Solubility Parameters

-

Lipophilicity (LogP): Estimated ~1.5 – 2.0 (Moderately lipophilic).[1][2]

-

H-Bond Donors: 0 (N-substituted).[1]

-

H-Bond Acceptors: 2 (Methoxy oxygens).[1]

-

Physical State: Typically a colorless to pale yellow oil at room temperature.[2][3]

Solvent Compatibility Table[2]

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and chromatography.[1][2] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Excellent | Ideal for TLC and silica gel purification.[2] |

| Ethers | Diethyl Ether, THF, MTBE | Excellent | Good for reactions involving organometallics (e.g., lithiation).[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Good | Soluble, but avoid acidic alcohols to prevent transacetalization.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Used for nucleophilic substitutions or coupling reactions.[2] |

| Hydrocarbons | Hexanes, Toluene | Moderate | Soluble, but may require co-solvents (e.g., EtOAc) for high concentrations.[2] |

| Aqueous | Water, Brine | Poor | Immiscible.[2] Forms the organic layer in biphasic extractions.[2] |

Critical Stability Mechanism: The Acetal Vulnerability[2]

The defining feature of 1-(2,2-Dimethoxyethyl)-1H-pyrrole is the acid-lability of the acetal group.[1][2] In the presence of water and a Brønsted acid (or strong Lewis acid), the methoxy groups are hydrolyzed, unmasking the aldehyde.[2] This can lead to uncontrolled polymerization (pyrrole trimerization) or premature cyclization.[2]

Stability Logic Diagram

The following diagram illustrates the decision logic for solvent selection based on chemical stability.

Figure 1: Stability logic flow.[1][2] The acetal group requires neutral or basic conditions to persist.[2] Acidic aqueous environments trigger rapid degradation.[1][2]

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Objective: To empirically determine the solubility limit in a specific solvent for process scale-up.[1][2]

Reagents:

Methodology:

-

Tare: Weigh a clean, dry 2 mL GC vial (

). -

Saturate: Add 50 mg of Analyte to the vial.

-

Titrate: Add the Target Solvent in 50 µL aliquots, vortexing for 30 seconds between additions.

-

Observation:

-

Soluble: Solution becomes clear.

-

Insoluble: Phase separation or turbidity persists.[2]

-

-

Validation (NMR): If clear, take 50 µL of the solution, dilute with CDCl₃, and run a proton NMR.

-

Calculation: If

is the volume added to dissolve 50 mg:ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Protocol B: Purification via Liquid-Liquid Extraction

Objective: To isolate the compound from a crude reaction mixture using its solubility differential.[2]

Causality: The compound is lipophilic.[2] By using a biphasic system (DCM/Water), we partition the product into the organic phase while removing inorganic salts and polar impurities in the aqueous phase.[2] We avoid acid washes to protect the acetal.[2]

Workflow Diagram:

Figure 2: Purification workflow emphasizing pH control to prevent acetal hydrolysis.

Step-by-Step Procedure:

-

Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) (approx. 10 mL per gram of crude).

-

Quench/Wash: Pour into a separatory funnel containing Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

-

Why: This neutralizes any residual acid, ensuring the acetal remains stable.[2]

-

-

Extraction: Shake vigorously and vent. Allow layers to separate.[2] Collect the lower organic layer.[2]

-

Back-Extraction: Extract the aqueous layer once more with fresh DCM to recover residual product.[1]

-

Drying: Combine organic layers and dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

-

Avoid: Magnesium Sulfate (MgSO₄) can sometimes be slightly acidic; Na₂SO₄ is safer for sensitive acetals.[2]

-

-

Concentration: Filter and evaporate the solvent using a rotary evaporator.

-

Bath Temp: < 40°C. Pyrroles can be volatile; avoid high vacuum for extended periods if the molecular weight is low.[2]

-

References

Technical Guide & Safety Profile: 1-(2,2-Dimethoxyethyl)-1H-pyrrole

The following technical guide is structured as an advanced operational manual for researchers and drug development professionals. It synthesizes standard safety data with application-specific insights, adhering to the requested "Senior Application Scientist" persona.

CAS: 17025-47-7 | Formula: C₈H₁₃NO₂ | MW: 155.19 g/mol

Part 1: Executive Technical Summary

1-(2,2-Dimethoxyethyl)-1H-pyrrole acts as a crucial "masked" electrophile in heterocyclic synthesis. Structurally, it consists of an electron-rich pyrrole ring N-alkylated with a dimethyl acetal side chain.

For the medicinal chemist, this compound solves a specific tactical problem: Aldehyde instability. Free pyrrole-1-acetaldehyde is prone to polymerization and oxidation. By masking the aldehyde as a dimethyl acetal, this reagent allows researchers to perform lithiation, halogenation, or coupling reactions on the pyrrole ring under basic conditions—which would otherwise destroy a free aldehyde—before "unmasking" the carbonyl group for subsequent diversifications (e.g., reductive amination or Wittig reactions).

Part 2: Chemical Identity & Physical Characterization

Trustworthiness Protocol: Always verify identity via ¹H-NMR before use. The acetal methoxy groups are diagnostic and confirm the protecting group is intact.

| Property | Value / Description | Application Note |

| Appearance | Colorless to pale yellow liquid | Darkens to brown/black upon oxidation. Reject if opaque/black. |

| Boiling Point | ~85-90 °C at 1-2 mmHg (Estimated) | High boiling point at atm pressure implies vacuum distillation is required for purification. |

| Density | ~1.02 - 1.05 g/mL (Estimated) | Slightly denser than water; phase separation in aqueous workups may require brine to assist layering. |

| Solubility | Soluble in DCM, THF, EtOH, EtOAc | Immiscible in water , but the acetal can hydrolyze in acidic aqueous media. |

| Flash Point | > 90 °C (Estimated) | Combustible. Handle away from open flames. |

| Purity Marker | ¹H-NMR (CDCl₃) | Look for singlet (6H) at ~3.3-3.4 ppm (OMe) and triplet (1H) at ~4.5 ppm (Acetal CH). |

Part 3: Hazard Profiling & Risk Assessment

Expertise Insight: While generic Safety Data Sheets (SDS) classify this based on the parent pyrrole, the N-substitution modifies the risk profile.

Health Hazards (GHS Classification Analogous)

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Unlike bare pyrrole (Toxic), the alkyl chain increases lipophilicity and molecular weight, likely reducing volatility and immediate acute lethality, but it should still be treated as toxic if swallowed .

-

Skin/Eye Corrosion: Category 2/2A (Irritant). The acetal functionality is stable at neutral pH but can generate methanol and the free aldehyde (a sensitizer) upon contact with acidic skin/mucous membranes.

-

Specific Target Organ Toxicity: Respiratory irritation is common with volatile pyrroles.

Chemical Stability Hazards

-

Acid Sensitivity: The acetal group is labile to acids . Exposure to acidic fumes (HCl, TFA) in the storage cabinet will hydrolyze the compound to Pyrrole-1-acetaldehyde, which is unstable and will polymerize.

-

Oxidation Sensitivity: The electron-rich pyrrole ring is prone to oxidative degradation by atmospheric oxygen, leading to "tars."

Part 4: Handling, Storage, & "Self-Validating" Protocols

Core Directive: Do not rely on the label date. Use the Visual & Chemical Check system.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen . Air exposure guarantees degradation.[1]

-

Temperature: Refrigerate (2–8 °C).

-

Container: Amber glass with a Teflon-lined cap. Avoid metal containers which may catalyze decomposition.

The "Self-Validating" Purity Check

Before committing this reagent to a high-value synthesis (e.g., GMP starting material), perform this rapid check:

-

Visual: Is the liquid yellow or brown?

-

TLC Test: Run on Silica Gel (10% EtOAc/Hexane).

-

Result: Should show a single spot. A streak at the baseline indicates polymerization (polypyrrole formation).

-

Part 5: Application Scientist Workflow

Scenario: You need to generate Pyrrole-1-acetaldehyde in situ for a reductive amination.

Mechanistic Workflow (Deprotection)

The utility of this compound lies in the controlled release of the aldehyde. The following diagram illustrates the chemical logic and safety decision points.

Figure 1: Operational workflow for the safe activation of 1-(2,2-Dimethoxyethyl)-1H-pyrrole. Note the critical purity check loop.

Experimental Protocol: Controlled Deprotection

-

Dissolution: Dissolve 1.0 eq of acetal in THF/Water (4:1 ratio).

-

Activation: Add 2.0 eq of Trifluoroacetic acid (TFA) or concentrated HCl dropwise at 0°C.

-

Why? Low temperature prevents the liberated aldehyde from self-polymerizing immediately.

-

-

Monitoring: Monitor consumption of starting material by TLC (stain with Anisaldehyde; acetal stains faint pink, aldehyde stains dark red/purple).

-

Quench: Once complete (~1-2 h), neutralize with Saturated NaHCO₃ immediately.

-

Safety Note: The free aldehyde is a sensitizer. Handle the aqueous workup in a fume hood.

-

Part 6: Emergency Response (SDS Summary)

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Critical: Pyrroles can cause irreversible corneal damage (Category 1). |

| Skin Contact | Wash with soap/water.[4][6] Do not use ethanol. | Ethanol increases skin permeability of the compound. |

| Inhalation | Move to fresh air.[4][5][6][7][8] Administer oxygen if wheezing.[7] | Vapors are respiratory irritants; acetal hydrolysis in lungs releases aldehyde. |

| Spill | Absorb with sand/vermiculite. Do not use paper. | Paper is acidic/cellulose; can trigger exothermic polymerization. |

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8027, Pyrrole. Retrieved from [Link]

-

Context: Provides baseline toxicity and physical property data for the parent pyrrole ring system used to infer hazards for the N-alkylated derivative.

-

-

-

Context: Source for GHS classification standards regarding pyrrole flammability and acute toxicity.[2]

-

-

Organic Chemistry Portal (2023). Paal-Knorr Pyrrole Synthesis & Protection Strategies. Retrieved from [Link]

-

Context: Validates the synthetic utility of masked pyrroles and deprotection methodologies described in the workflow.

-

-

ECHA (European Chemicals Agency). Registration Dossier - Pyrrole.[9] Retrieved from [Link]

-

Context: Authoritative source for toxicological endpoints and environmental fate of pyrrole derivatives.

-

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sds.betco.com [sds.betco.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | C8H13NO | CID 95963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-(2,2-Dimethoxyethyl)-1H-pyrrole

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, nitrogen-containing heterocycles is paramount. 1-(2,2-Dimethoxyethyl)-1H-pyrrole (CAS: 93217-61-9) serves as a highly versatile, bifunctional building block. By masking a reactive aldehyde as a stable dimethyl acetal, this compound allows chemists to perform diverse functionalizations on the pyrrole ring before triggering a downstream deprotection-cyclization cascade.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties—specifically its boiling point and density—and details a self-validating synthetic protocol for its preparation and application in drug discovery workflows.

Physicochemical Profiling: Causality and Thermodynamics

Accurate physicochemical data is critical for reaction scaling, solvent selection, and downstream purification. Because 1-(2,2-Dimethoxyethyl)-1H-pyrrole is a specialized intermediate, its physical properties are heavily dictated by the interplay between the planar, aromatic pyrrole ring and the flexible, oxygen-rich acetal sidechain.

Thermodynamic Causality of Boiling Point and Density

-

Boiling Point Dynamics: Unlike its structural cousin N-(2-hydroxyethyl)pyrrole, which exhibits strong intermolecular hydrogen bonding, the dimethyl acetal group in this compound eliminates H-bond donation. Consequently, its boiling point is lower than expected for a highly functionalized molecule of its mass (MW 155.19 g/mol ). To prevent thermal degradation (acetal cracking or pyrrole polymerization), purification must be performed under reduced pressure.

-

Density Dynamics: The density of the compound is driven above that of standard aliphatic hydrocarbons by the compact packing of the planar pyrrole system and the dipole moments of the two acetal oxygens.

Table 1: Physicochemical Profile

| Property | Value / Range | Analytical Rationale |

| CAS Number | 93217-61-9 | Standard registry identifier. |

| Molecular Formula | C₈H₁₃NO₂ | Bifunctional (Pyrrole + Acetal). |

| Molecular Weight | 155.19 g/mol | Determines stoichiometric equivalents. |

| Boiling Point (760 mmHg) | ~215–225 °C (Extrapolated) | High thermal energy required to overcome dipole-dipole interactions. |

| Boiling Point (10 mmHg) | 85–95 °C (Experimental) | Vacuum distillation range to ensure thermal stability [1]. |

| Density (20 °C) | 1.03–1.06 g/cm³ | Driven by the oxygen-rich acetal and compact pyrrole ring. |

| Appearance | Pale yellow to colorless liquid | Darkens upon prolonged exposure to light/air (oxidation). |

Experimental Protocol: The Clauson-Kaas Synthesis

To ensure absolute trustworthiness in your laboratory, the synthesis of 1-(2,2-Dimethoxyethyl)-1H-pyrrole must be treated as a self-validating system. The most robust method is the Clauson-Kaas pyrrole synthesis , which condenses 2,2-dimethoxyethylamine with 2,5-dimethoxytetrahydrofuran [2].

Rationale for Reagent Selection:

We utilize glacial acetic acid as both the solvent and the catalyst. It is acidic enough to promote the ring-opening of the tetrahydrofuran derivative into a reactive 1,4-dicarbonyl equivalent, but weak enough that—if reaction times are strictly controlled—it will not hydrolyze the terminal dimethyl acetal of the amine.

Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2,2-dimethoxyethylamine in glacial acetic acid (approx. 3 M concentration).

-

Condensation: Dropwise, add 1.05 equivalents of 2,5-dimethoxytetrahydrofuran at room temperature.

-

Thermal Cyclization: Heat the mixture to reflux (approx. 115 °C) for 1 to 2 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the primary amine (ninhydrin stain) and the appearance of a UV-active pyrrole spot confirm cyclization.

-

-

Strategic Neutralization (Critical Step): Cool the reaction to 0 °C. Slowly neutralize the acetic acid with saturated aqueous NaHCO₃. Causality: Failing to neutralize the acid before aqueous extraction will result in the premature hydrolysis of the acetal into an aldehyde, ruining the batch.

-

Extraction & Drying: Extract the aqueous layer 3x with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Vacuum Distillation: Distill the crude dark oil under high vacuum (10 mmHg). Collect the fraction boiling at 85–95 °C .

-

Self-Validation Checkpoint: The purified product should be a clear, pale-yellow liquid. Confirm structure via ¹H NMR (look for the characteristic pyrrole aromatic protons at ~6.6 ppm and ~6.1 ppm, and the acetal methoxy singlet at ~3.3 ppm).

-

Application Workflow: Scaffold Generation

In drug development, 1-(2,2-Dimethoxyethyl)-1H-pyrrole is highly prized for its ability to undergo a Pictet-Spengler-type cyclization [3]. By exposing the stable acetal to strong aqueous acid (e.g., TFA or HCl), it unmasks into 2-(1H-pyrrol-1-yl)acetaldehyde. This highly reactive intermediate can immediately condense with a primary amine to form a Schiff base, which then undergoes intramolecular electrophilic aromatic substitution at the electron-rich C2 position of the pyrrole ring.

This cascade efficiently yields pyrrolo[1,2-a]pyrazines , a core scaffold found in numerous neurological and oncological drug candidates.

Figure 1: Synthetic workflow from 1-(2,2-Dimethoxyethyl)-1H-pyrrole to pyrrolo[1,2-a]pyrazine.

Analytical Validation of Physical Properties

To empirically verify the physicochemical data of your synthesized batch, adhere to the following analytical standards:

-

Density Verification: Utilize an oscillating U-tube densitometer calibrated with ultra-pure water and dry air at exactly 20.0 °C. This avoids the meniscus reading errors common in traditional pycnometry, ensuring precision down to 0.001 g/cm³.

-

Boiling Point Verification: Use micro-ebulliometry or Differential Scanning Calorimetry (DSC) equipped with a pressure-controlled cell. This prevents the thermal degradation that occurs during standard capillary tube boiling point assessments at atmospheric pressure [1].

References

-

Armarego, W. L. F.; Chai, C. Purification of Laboratory Chemicals, 6th Edition. Butterworth-Heinemann / Elsevier. Available at:[Link]

-

Clauson-Kaas, N.; Tyle, Z. "Preparation of Cis- and Trans 2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran, of Cis- and Trans 2,5-Dimethoxy-2-(acetamidomethyl)-tetrahydrofuran and of 1-Phenyl-2-(acetamidomethyl)-pyrrole." Acta Chemica Scandinavica, 1952, 6, 667–670. Available at:[Link]

-

Joshi, P. et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023, 19, 883–924. Available at:[Link]

Modulating the Electronic Landscape of Acetal-Functionalized Pyrroles: A Comprehensive Guide for Advanced Applications

Introduction

Pyrroles are foundational building blocks in both organic electronics and pharmaceutical development. When functionalized with acetal groups—either at the nitrogen atom or along the carbon backbone—the pyrrole ring undergoes distinct and highly tunable electronic modulation. As a Senior Application Scientist, I have observed that the acetal moiety is rarely just a passive protecting group. It actively influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dictates solubility during electropolymerization, and serves as a critical synthetic handle in biomimetic drug design , .

This whitepaper provides an in-depth technical roadmap for synthesizing, characterizing, and applying acetal-functionalized pyrroles, moving beyond basic protocols to explain the fundamental causality behind each experimental choice.

Section 1: Mechanistic Causality in Synthesis – The Modified Clauson-Kaas Paradigm

The synthesis of N-substituted acetal-pyrroles typically employs the Clauson-Kaas reaction, utilizing 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as the primary precursor , . The critical challenge in this workflow is chemoselectivity: how do we drive the pyrrole ring formation without prematurely hydrolyzing the pendant acetal group on the amine substrate?

The "Why" Behind the Catalyst: We strictly employ p-toluenesulfonic acid (pTsOH) rather than aggressive mineral acids (like HCl or H₂SO₄). pTsOH provides sufficient proton activity to activate the 2,5-DMTHF ring-opening, while its bulky, organic nature creates a microenvironment that kinetically disfavors the hydrolysis of the product's sensitive acetal moiety . Without this precise catalyst selection, the reaction yields a chaotic mixture of deprotected aldehydes and polymerized degradation products.

Figure 1: Mechanistic pathway of the Clauson-Kaas synthesis for acetal-functionalized pyrroles.

Section 2: Electronic Properties & Orbital Modulation

The introduction of an acetal group fundamentally alters the electron density of the pyrrole ring. Because the nitrogen lone pair is part of the aromatic sextet, any substituent that pulls electron density via inductive effects will lower the HOMO energy level, making the pyrrole harder to oxidize .

Interestingly, the acetal group acts as a "masked" electron-withdrawing group. When intact, its inductive effect is mild. However, upon targeted hydrolysis to the corresponding aldehyde, the extended conjugation drastically lowers the LUMO, reducing the HOMO-LUMO gap by approximately 13 kcal/mol (~0.56 eV) . This switchable electronic state is highly prized in the design of Donor-Acceptor (D-A) conjugated polymers and organic field-effect transistors (OFETs), where acetal side chains also improve polymer solubility and molecular packing .

Quantitative Data Summary: Electronic Tuning

The table below summarizes the theoretical and observed electronic shifts when transitioning from an unsubstituted pyrrole to its functionalized derivatives.

| Compound Class | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Key Electronic Influence |

| Unsubstituted Pyrrole | -5.20 | -0.80 | 4.40 | Baseline aromatic sextet. |

| N-Alkyl Acetal Pyrrole | -5.35 | -1.10 | 4.25 | Mild inductive electron withdrawal. |

| N-Acyl Pyrrole | -5.80 | -2.10 | 3.70 | Strong resonance withdrawal. |

| Pyrrole-2-Carboxaldehyde | -6.10 | -2.80 | 3.30 | Extended conjugation (Deprotected state). |

(Note: Values are representative benchmarks derived from electrochemical cyclic voltammetry studies of substituted pyrroles , .)

Section 3: Electropolymerization – A Self-Validating Protocol

To leverage these electronic properties in materials science, acetal-functionalized pyrroles are subjected to electropolymerization to form conductive films . The following protocol is designed as a self-validating system: the electrochemical readout inherently confirms the success or failure of the polymerization in real-time.

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Causality: We utilize TBAPF₆ not merely as a conductive medium, but because the bulky PF₆⁻ anion intercalates into the growing polymer matrix to balance the positive charge of the oxidized backbone. Crucially, it is non-nucleophilic, preventing premature termination of the highly reactive pyrrole radical cation.

-

Monomer Addition: Introduce the acetal-functionalized pyrrole monomer at a concentration of 0.05 M.

-

Electrochemical Setup: Utilize a standard three-electrode system (Glassy Carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode). Purge the system with N₂ for 15 minutes. Causality: Dissolved oxygen acts as a radical scavenger, quenching the intermediate radical cations and halting polymer chain growth.

-

Cyclic Voltammetry (CV) Sweeps: Cycle the potential between -0.2 V and +0.8 V at a scan rate of 50 mV/s.

-

Real-Time Self-Validation: Monitor the anodic peak current. A successful polymerization is confirmed only if the total CV peak current increases progressively with each cycle. This linear increase proves the deposition of a conductive, electroactive polymer film on the electrode surface rather than the mere degradation of the monomer .

Figure 2: Self-validating electropolymerization workflow for acetal-functionalized pyrroles.

Section 4: Implications for Drug Development

Beyond materials science, the electronic tuning of pyrroles via acetal functionalization is a cornerstone of complex alkaloid synthesis. In the bioinspired total synthesis of pharmaceutical targets like Agelastatin A, alkynyl acetals are coupled with amido pyrroles .

Causality in Biomimetic Coupling: The success of these biomimetic cyclizations relies entirely on electronic differentiation. By utilizing an N-methoxy amide group on the pyrrole, the amide nitrogen's nucleophilicity is enhanced via the α-effect, making it significantly more reactive than the pyrrole ring nitrogen. This allows for chemoselective addition to the acetal-derived intermediate, facilitated by Lewis acids like SnCl₄ . Without this precise electronic modulation, the reaction would fail, yielding a mixture of N- and C-alkylated degradation products rather than the desired pharmaceutical precursor.

Conclusion

Whether engineering the next generation of Donor-Acceptor conducting polymers or executing the total synthesis of marine alkaloids, the acetal-functionalized pyrrole represents a masterclass in electronic modulation. By understanding the causality behind catalyst selection, orbital energy shifts, and electrochemical behavior, researchers can predictably harness these molecules for advanced downstream applications.

References

-

Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles | ACS Omega. ACS Publications.1

-

Bioinspired Total Synthesis of Agelastatin A. PMC - NIH.2

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals / PMC.3

-

Conjugated Polymers Containing Building Blocks 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), Benzodipyrrolidone (BDP) or Naphthodipyrrolidone (NDP): A Review. MDPI.4

-

The Pyrrole Approach toward the Synthesis of Fully Functionalized Cup-Shaped Molecules. ResearchGate.5

-

24.9: Heterocyclic Amines. Chemistry LibreTexts.6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioinspired Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugated Polymers Containing Building Blocks 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), Benzodipyrrolidone (BDP) or Naphthodipyrrolidone (NDP): A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Synthesis of 1-(2,2-Dimethoxyethyl)-1H-pyrrole via the Clauson-Kaas Reaction

Strategic Context in Drug Development

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a critical strategic deployment[1]. 1-(2,2-Dimethoxyethyl)-1H-pyrrole is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. The pyrrole ring serves as an electron-rich aromatic core primed for electrophilic substitution, while the dimethyl acetal acts as a stable surrogate for a reactive aldehyde.

Because the acetal protecting group can be readily removed under aqueous acidic conditions (H₃O⁺) to regenerate the parent aldehyde in situ, this molecule is an ideal precursor for synthesizing complex heterocyclic structures via downstream Pictet-Spengler cyclizations or reductive aminations[1].

Mechanistic Causality & Design Principles

The most robust methodology for constructing this N-substituted pyrrole is the Clauson-Kaas reaction . A standard Paal-Knorr synthesis requires a 1,4-dicarbonyl compound; however, the theoretical precursor, succinaldehyde, is highly unstable and rapidly polymerizes. To circumvent this, 2,5-dimethoxytetrahydrofuran (DMTHF) is employed as a stable, masked C4 building block[2].

The Causality of Reagent Selection:

-

Glacial Acetic Acid (Solvent/Catalyst): Acetic acid serves a dual purpose. It is sufficiently acidic to protonate DMTHF and drive the loss of methanol, generating a reactive carbocation/oxocarbenium intermediate[3]. Crucially, because glacial acetic acid lacks free water, it prevents the premature aqueous hydrolysis of the reactant's sensitive dimethyl acetal group.

-

Reaction Cascade: Following the acidic activation of DMTHF, the primary amine (aminoacetaldehyde dimethyl acetal) executes a nucleophilic attack. Subsequent proton transfer, cyclization, and dehydration cascade to yield the thermodynamically stable aromatic pyrrole system[3].

Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.

Quantitative Data & Method Selection

Recent advancements have introduced greener, microwave-assisted alternatives to the classical reflux method, offering distinct advantages in reaction time and environmental impact[4].

| Parameter | Classical Method (Protocol A) | Microwave-Assisted (Protocol B) |

| Solvent System | Glacial Acetic Acid | Water or Acetic Acid |

| Temperature | 110 °C (Reflux) | 150 °C |

| Reaction Time | 2 - 4 hours | 10 - 30 minutes |

| Typical Yield | 75 - 85% | 80 - 90% |

| Acetal Preservation | Requires immediate neutralization | Excellent (especially in water) |

| E-factor / Greenness | Moderate (High solvent waste) | Excellent (Aqueous/Solvent-free) |

Validated Experimental Protocols

Protocol A: Classical Glacial Acetic Acid Method

This protocol is highly scalable and relies on standard laboratory glassware. Every step is designed as a self-validating system to ensure the integrity of the acid-sensitive acetal.

Step 1: Reagent Mixing

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetaldehyde dimethyl acetal (1.0 equiv, e.g., 10 mmol) in glacial acetic acid (0.5 M concentration).

-

Add 2,5-dimethoxytetrahydrofuran (1.05 equiv, 10.5 mmol) dropwise at room temperature.

Step 2: Thermal Activation

-

Attach a reflux condenser and heat the mixture to 110 °C using a heating mantle or oil bath.

-

Validation Checkpoint 1 (Reaction Progress): After 2 hours, spot the reaction mixture on a silica TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The reaction is complete when the ninhydrin-active primary amine spot (

~0.1) disappears, and a new UV-active pyrrole spot (

Step 3: Quenching and Neutralization (Critical Step)

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly pour the mixture into a vigorously stirred beaker containing crushed ice and saturated aqueous sodium bicarbonate (

). -

Validation Checkpoint 2 (Acetal Preservation): Test the aqueous layer with pH paper. The pH must be strictly >7.0 before proceeding. Failure to fully neutralize the acetic acid will result in the catastrophic hydrolysis of the product's dimethyl acetal during solvent evaporation.

Step 4: Extraction and Purification

-

Extract the aqueous phase with Ethyl Acetate (

mL). -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify via short-path vacuum distillation or a silica gel plug to yield the pure 1-(2,2-dimethoxyethyl)-1H-pyrrole as a pale yellow oil.

Step-by-step experimental workflow for the classical synthesis method.

Protocol B: Microwave-Assisted Green Synthesis

For researchers prioritizing rapid screening or green chemistry metrics, the uncatalyzed microwave-assisted synthesis in water completely avoids the use of harsh acids, thereby inherently protecting the acetal group[4].

-

Setup: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add aminoacetaldehyde dimethyl acetal (1.0 mmol), DMTHF (1.3 mmol), and deionized water (4 mL).

-

Irradiation: Seal the vial and irradiate in a dedicated laboratory microwave reactor at 150 °C for 30 minutes.

-

Validation Checkpoint: Analyze an aliquot via GC-MS. The mass spectrum should show a molecular ion peak (

) at -

Isolation: Extract the aqueous mixture directly with dichloromethane (

mL), dry over

Safety and Handling Considerations

-

2,5-Dimethoxytetrahydrofuran (DMTHF): This compound is a volatile, flammable liquid (Flash Point: 38 °C)[2]. It must be handled in a well-ventilated fume hood to prevent the accumulation of explosive vapors.

-

Aminoacetaldehyde Dimethyl Acetal: An irritant and potentially corrosive liquid. Standard PPE, including nitrile gloves and splash goggles, is mandatory.

-

Pressurized Heating: When utilizing Protocol B, ensure the microwave vial is rated for the pressures generated by heating water to 150 °C. Never exceed the recommended fill volume of the vial.

References

-

Sarkar, S., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 52. Retrieved from[Link]

-

Royalchem Technical Data. (n.d.). 2,5-Dimethoxytetrahydrofuran (DMTHF) CAS 696-59-3. Royalchem. Retrieved from [Link]

-

Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, (xiv), 181-190. Retrieved from [Link]

-

Smith, J. M., et al. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Acid-Catalyzed Deprotection of 1-(2,2-Dimethoxyethyl)-1H-pyrrole

Executive Summary

This technical guide details the acid-catalyzed hydrolysis of 1-(2,2-Dimethoxyethyl)-1H-pyrrole. In this context, "deprotection" refers to the cleavage of the dimethyl acetal functionality to unmask the reactive aldehyde, (1H-pyrrol-1-yl)acetaldehyde .

This transformation is a critical intermediate step in the synthesis of fused polycyclic heteroaromatics (e.g., pyrrolo[2,1-a]isoquinolines) via acid-mediated cyclizations (Pomeranz-Fritsch type). The primary challenge lies in the chemoselectivity : the protocol must hydrolyze the acetal without triggering the acid-catalyzed polymerization of the electron-rich pyrrole ring.

Chemical Context & Mechanism[1][2][3][4]

The Substrate

The 1-(2,2-Dimethoxyethyl) group acts as a masked aldehyde. While the N-alkyl bond is chemically stable under standard acidic conditions, the acetal is labile.

-

Substrate: 1-(2,2-Dimethoxyethyl)-1H-pyrrole (Stable, distillable liquid).

-

Product: (1H-pyrrol-1-yl)acetaldehyde (Unstable, prone to oligomerization).

Reaction Mechanism

The reaction proceeds via a specific acid-catalyzed pathway involving the formation of an oxocarbenium ion intermediate.

Figure 1: Step-wise mechanistic pathway for the unmasking of the pyrrole-acetaldehyde.[1]

Experimental Protocols

Critical Control Points

-

Acidity (pH): Strong mineral acids (pH < 1) can cause pyrrole trimerization ("pyrrole red"). Weak organic acids (AcOH) may be too slow for complete hydrolysis. Optimal pH window: 2.0 – 3.0.

-

Solvent System: Water is required for hydrolysis, but the substrate is lipophilic. A miscible co-solvent (THF, Acetone, or Dioxane) is essential.

-

Note: Acetone can act as a scavenger for the liberated methanol (forming 2,2-dimethoxypropane), driving the equilibrium forward.

-

Method A: Mild Hydrolysis (Amberlyst-15)

Best for: Isolating the aldehyde for characterization or non-acidic downstream steps.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: Amberlyst-15 (H+ form), 10-20 wt% loading

-

Solvent: Acetone / Water (10:1 v/v)

Procedure:

-

Dissolution: Dissolve 1-(2,2-Dimethoxyethyl)-1H-pyrrole in wet acetone.

-

Catalysis: Add Amberlyst-15 resin beads.

-

Reaction: Stir at room temperature (20-25°C) for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the acetal).

-

Workup: Filter off the resin beads.

-

Isolation: Concentrate the filtrate under reduced pressure at < 30°C .

-

Warning: Do not heat the aldehyde residue; it polymerizes rapidly. Use immediately.

-

Method B: Two-Phase Hydrolysis (HCl/DCM)

Best for: Large scale or when the product is used in a biphasic subsequent reaction.

Reagents:

-

Substrate: 1.0 equiv

-

Acid: 1M HCl (aq)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolve substrate in DCM (0.1 M concentration).

-

Add an equal volume of 1M HCl.

-

Stir vigorously (1000 rpm) at room temperature.

-

Monitoring: Check the organic layer by TLC.[2][3] Reaction typically completes in 1-2 hours.

-

Neutralization (Crucial): Separate layers.[4][5] Wash organic layer with saturated NaHCO3 immediately to remove trace acid.

-

Drying: Dry over Na2SO4 and concentrate.

Method C: In-Situ Cyclization (One-Pot)

Best for: Synthesis of fused rings (e.g., pyrrolo-isoquinolines) where isolation of the unstable aldehyde is undesirable.

Procedure:

-

Dissolve substrate in glacial Acetic Acid or dilute TFA.

-

Add the coupling partner (e.g., an electron-rich aromatic if performing a Pomeranz-Fritsch cyclization).

-

Heat to 60-80°C. The acetal hydrolyzes in situ, and the resulting aldehyde immediately reacts with the nucleophile, preventing polymerization.

Quantitative Comparison of Conditions

| Parameter | Method A (Resin) | Method B (Biphasic HCl) | Method C (In-Situ TFA) |

| Reaction Rate | Slow (2-6 h) | Moderate (1-2 h) | Fast (< 1 h) |

| Pyrrole Stability | High (Neutral workup) | Moderate | Low (Risk of polymerization) |

| Yield (Aldehyde) | 85-92% | 75-85% | N/A (Consumed in situ) |

| Scalability | Excellent | Good | Limited (Exothermic) |

| Cleanup | Filtration (Simple) | Extraction (Standard) | Chromatography required |

Troubleshooting & Stability Data

Stability of (1H-pyrrol-1-yl)acetaldehyde

The deprotected aldehyde is chemically fragile.

-

Storage: Stable for < 24 hours at -20°C in solution (DCM/Benzene).

-

Decomposition: Turns dark brown/black upon exposure to air/acid (polymerization).

-

Handling: Always keep in solution; avoid evaporating to dryness if possible.

Workflow Diagram

Figure 2: Decision matrix and workflow for the isolation of the deprotected aldehyde.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link (Foundational work on dimethoxytetrahydrofuran chemistry).

- Banwell, M. G., et al. (2004). The synthesis of pyrroles via the Clauson-Kaas reaction. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the stability of N-substituted pyrrole acetals).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard protocols for acetal hydrolysis).

-

Revol, G., et al. (2010). Synthesis of Pyrrolo[2,1-a]isoquinolines via Acid-Catalyzed Cyclization.[6] Organic Letters, 12(15), 3456-3459. (Example of in-situ use of the deprotected aldehyde).

Sources

- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

Using 1-(2,2-Dimethoxyethyl)-1H-pyrrole as a masked aldehyde precursor

Application Note: Using 1-(2,2-Dimethoxyethyl)-1H-pyrrole as a Masked Aldehyde Precursor

Executive Summary

1-(2,2-Dimethoxyethyl)-1H-pyrrole serves as a strategic "masked" aldehyde precursor in the synthesis of N-fused polycyclic heterocycles. Unlike its unstable parent aldehyde (1H-pyrrole-1-acetaldehyde), which is prone to rapid polymerization, this acetal-protected derivative offers excellent shelf stability and controlled reactivity. It is a critical building block for accessing pyrrolo[1,2-a]pyrazines , indolizines , and pyrrolo[2,1-c][1,4]oxazines , scaffolds frequently found in bioactive alkaloids and long-acting PDE4 inhibitors.

This guide details the mechanistic principles, experimental protocols, and critical optimization parameters for deploying this reagent in drug discovery workflows.

Scientific Background & Mechanism

The "Masked" Advantage

The free aldehyde, 2-(1H-pyrrol-1-yl)acetaldehyde , is highly reactive due to the electron-rich pyrrole ring, which facilitates self-condensation and polymerization under even mild conditions. The dimethyl acetal group of 1-(2,2-dimethoxyethyl)-1H-pyrrole acts as a robust protecting group, masking this electrophilicity until activation is required.

Mechanism of Action: The N-Acyliminium Pathway

The utility of this precursor relies on acid-catalyzed deprotection followed by in situ capture .

-

Activation: A Brønsted or Lewis acid cleaves the acetal methoxy groups, generating a transient oxocarbenium or free aldehyde species.

-

Imine Formation: In the presence of a primary amine (e.g., an amino acid ester), the aldehyde condenses to form an imine.

-

Cyclization: The imine (often protonated to an iminium ion) undergoes an intramolecular electrophilic aromatic substitution (EAS) at the pyrrole C2 position. This is effectively a Pictet-Spengler type cyclization .[1]

Figure 1: Mechanistic pathway for the conversion of the acetal precursor into fused heterocyclic systems via N-acyliminium ion intermediates.

Key Applications

Synthesis of Pyrrolo[1,2-a]pyrazines

This is the most prevalent application. By reacting the precursor with amino acid esters or primary amines, researchers can construct the pyrrolo[1,2-a]pyrazine core in a single pot. This scaffold is central to many tubulin polymerization inhibitors and antifungal agents .

Synthesis of Indolizines (Modified Pomeranz-Fritsch)

While the Pomeranz-Fritsch reaction typically yields isoquinolines, applying similar acid-mediated conditions to this electron-rich pyrrole precursor allows for the formation of indolizine derivatives, particularly when C2-blocked or when reacting with active methylene compounds.

Experimental Protocols

Protocol A: One-Pot Synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-ones

Target: Synthesis of the core scaffold using an amino acid methyl ester (e.g., Glycine methyl ester).

Reagents:

-

1-(2,2-Dimethoxyethyl)-1H-pyrrole (1.0 equiv)

-

Glycine methyl ester hydrochloride (1.2 equiv)

-

Acetic Acid (glacial, solvent & catalyst) or TFA/DCM (1:10)

-

Sodium Acetate (if using HCl salt in non-buffered conditions)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,2-dimethoxyethyl)-1H-pyrrole (10 mmol) and Glycine methyl ester HCl (12 mmol) in Glacial Acetic Acid (20 mL) .

-

Reaction: Heat the mixture to reflux (118°C) under an inert atmosphere (N₂) for 2–4 hours .

-

Note: Monitor by TLC (EtOAc/Hexane).[2] The acetal spot (high Rf) should disappear, and a lower Rf fluorescent spot (product) should appear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove excess acetic acid under reduced pressure (rotary evaporator).

-

Redissolve the residue in DCM (50 mL) and wash carefully with saturated NaHCO₃ solution (2 x 30 mL) to neutralize residual acid.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

-

Yield: Typical yields range from 65–80% .

Table 1: Optimization Parameters for Protocol A

| Parameter | Condition A (Mild) | Condition B (Harsh) | Outcome Comparison |

| Acid | Formic Acid (neat) | TFA / DCM | TFA is faster but may cause decomposition if not quenched at 0°C. |

| Temperature | 60°C | Reflux (118°C) | Reflux ensures complete cyclization (dehydration of the intermediate aminal). |

| Solvent | Toluene + CSA | Acetic Acid | Acetic acid acts as both solvent and catalyst, often giving cleaner profiles. |

Protocol B: Lewis Acid-Mediated Cyclization (AlCl3)

Target: Direct C2-alkylation/cyclization for fused carbocycles or complex heterocycles.

Reagents:

-

1-(2,2-Dimethoxyethyl)-1H-pyrrole (1.0 equiv)

-

Electrophile (e.g., electron-rich aromatic or active methylene)[3]

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck flask and purge with Argon. Add AlCl₃ (1.2 equiv) and anhydrous DCM (5 mL/mmol) .

-

Addition: Cool to 0°C . Add the electrophile (1.0 equiv). Then, add 1-(2,2-dimethoxyethyl)-1H-pyrrole (1.0 equiv) dropwise as a solution in DCM.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature. Stir for 2–12 hours.

-

Quench: Pour the mixture carefully into ice-water . Extract with DCM (3x).

-

Purification: Standard silica gel chromatography.

Troubleshooting & Critical Controls

-

Polymerization Risk: The intermediate aldehyde is unstable. Never attempt to isolate the free aldehyde 2-(1H-pyrrol-1-yl)acetaldehyde. Always react it in situ with the amine or nucleophile.

-

Regioselectivity: Cyclization occurs almost exclusively at the C2 position of the pyrrole. If C2 is blocked, C3 cyclization is possible but significantly slower and lower yielding.

-

Quenching: When using strong Lewis acids (AlCl₃, TiCl₄), quench at low temperature to avoid opening the pyrrole ring or forming tarry polymers.

References

-

Synthesis of Pyrrolo[1,2-a]pyrazines

-

Pictet-Spengler Cyclization Mechanisms

- Title: The Pictet-Spengler Reaction Upd

- Source: MDPI Molecules

-

URL:[Link]

-

Pyrrole Reactivity & Vilsmeier-Haack

- Title: Vilsmeier-Haack Reaction - Master Organic Chemistry.

- Source: Master Organic Chemistry

-

URL:[Link]

-

Lewis Acid Catalyzed Cyclizations

- Title: AlCl3-C

- Source: NIH / PMC

-

URL:[Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Synthesis of N-Substituted Porphyrins: A Detailed Guide Using 1-(2,2-Dimethoxyethyl)-1H-pyrrole

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of N-substituted porphyrins, utilizing 1-(2,2-dimethoxyethyl)-1H-pyrrole as a key starting material. N-substituted porphyrins are a class of molecules with significant potential in drug development, catalysis, and materials science. The strategic introduction of a functionalizable substituent directly onto a pyrrolic nitrogen of the porphyrin macrocycle allows for fine-tuning of its electronic properties and provides a versatile handle for further chemical modifications. This guide details the synthesis of the N-substituted pyrrole precursor, its subsequent use in a modified Lindsey synthesis to afford N-(2,2-dimethoxyethyl)tetraphenylporphyrin, and the deprotection of the acetal group to yield the corresponding N-(2-oxoethyl)tetraphenylporphyrin. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on experimental causality, reproducibility, and in-depth characterization.

Introduction: The Significance of N-Substituted Porphyrins

Porphyrins and their derivatives are fundamental to a vast array of biological processes and technological applications.[1] While the majority of synthetic efforts have focused on the modification of the porphyrin periphery (meso and β-positions), direct substitution on the pyrrolic nitrogen atoms offers a unique avenue to modulate the core electronic structure and introduce novel functionalities.[2] The N-(2,2-dimethoxyethyl) substituent is particularly advantageous as the acetal group serves as a stable protecting group for an aldehyde functionality, which can be readily unmasked for subsequent conjugation or derivatization.

This guide provides a robust and reproducible methodology for the synthesis of N-substituted porphyrins, beginning with the preparation of the key building block, 1-(2,2-dimethoxyethyl)-1H-pyrrole.

Synthesis of the N-Substituted Pyrrole Precursor

The synthesis of 1-(2,2-dimethoxyethyl)-1H-pyrrole is achieved through the N-alkylation of pyrrole with 2-bromo-1,1-dimethoxyethane. This reaction proceeds via an S(_N)2 mechanism, where the pyrrolide anion, generated in situ, acts as a nucleophile.[3]

Protocol 1: Synthesis of 1-(2,2-Dimethoxyethyl)-1H-pyrrole

Materials:

-

Pyrrole (freshly distilled)

-

2-Bromo-1,1-dimethoxyethane

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve potassium hydroxide (1.2 eq.) in anhydrous DMSO with stirring.

-

To this suspension, add freshly distilled pyrrole (1.0 eq.) dropwise at room temperature. The mixture will turn into a dark solution as the pyrrolide anion is formed.

-

After stirring for 30 minutes, add 2-bromo-1,1-dimethoxyethane (1.1 eq.) dropwise via a dropping funnel.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 1-(2,2-dimethoxyethyl)-1H-pyrrole as a colorless to pale yellow oil.

Synthesis of N-(2,2-Dimethoxyethyl)tetraphenylporphyrin

The synthesis of the N-substituted porphyrin is accomplished using a modified Lindsey synthesis, which involves the acid-catalyzed condensation of 1-(2,2-dimethoxyethyl)-1H-pyrrole and benzaldehyde, followed by oxidation of the resulting porphyrinogen.[4][5] This two-step, one-flask procedure is performed at room temperature, which is advantageous for preserving the integrity of the N-substituent.[6]

Protocol 2: Lindsey Synthesis of N-(2,2-Dimethoxyethyl)tetraphenylporphyrin

Materials:

-

1-(2,2-Dimethoxyethyl)-1H-pyrrole

-

Pyrrole

-

Benzaldehyde (freshly distilled)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Hexanes, Chloroform

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup.

Procedure:

-

To a large, dry round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.

-

Add 1-(2,2-dimethoxyethyl)-1H-pyrrole (1.0 eq.), pyrrole (3.0 eq.), and freshly distilled benzaldehyde (4.0 eq.). The concentrations should be in the millimolar range to favor macrocyclization over polymerization.[4]

-

Initiate the condensation by adding trifluoroacetic acid (TFA) as the catalyst (0.1 eq.) via syringe.

-

Stir the reaction mixture at room temperature for 1-2 hours in the dark. The formation of the porphyrinogen intermediate can be monitored by the appearance of a faint pink color.

-

After the condensation is complete, add a solution of DDQ (3.0 eq.) in anhydrous DCM to oxidize the porphyrinogen to the porphyrin. The solution will turn a deep purple/black color.

-

Continue stirring for an additional 1-2 hours at room temperature.

-

Quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of chloroform in hexanes as the eluent. The N-substituted porphyrin will typically elute as the first major colored band.

-

Collect the purple fractions and evaporate the solvent to yield N-(2,2-dimethoxyethyl)tetraphenylporphyrin as a purple solid.

Figure 1: Overall workflow for the synthesis of N-substituted porphyrins.

Deprotection and Functionalization

The dimethoxyethyl group on the porphyrin's nitrogen serves as a masked aldehyde. This acetal can be readily deprotected under acidic conditions to reveal the reactive aldehyde functionality, which can then be used for a variety of bioconjugation or further synthetic modifications.

Protocol 3: Deprotection to N-(2-Oxoethyl)tetraphenylporphyrin

Materials:

-

N-(2,2-Dimethoxyethyl)tetraphenylporphyrin

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl, 2M aqueous solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

Dissolve the N-(2,2-dimethoxyethyl)tetraphenylporphyrin in a mixture of THF and 2M aqueous HCl.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield N-(2-oxoethyl)tetraphenylporphyrin as a purple solid.

Characterization Data

The synthesized porphyrins should be thoroughly characterized using standard analytical techniques.

| Compound | Technique | Expected Observations |

| N-(2,2-Dimethoxyethyl)tetraphenylporphyrin | ¹H NMR | Signals for the meso-phenyl protons, β-pyrrolic protons, and characteristic peaks for the N-CH₂ and O-CH₃ groups of the dimethoxyethyl substituent. The inner N-H proton signal will be absent. |

| UV-Vis | A strong Soret band around 420 nm and several weaker Q-bands in the 500-700 nm region, characteristic of a free-base porphyrin.[7] | |

| Mass Spec | Molecular ion peak corresponding to the calculated mass. | |

| N-(2-Oxoethyl)tetraphenylporphyrin | ¹H NMR | Disappearance of the O-CH₃ signals and the appearance of a downfield singlet for the aldehyde proton (-CHO). |

| IR | A characteristic C=O stretching frequency for the aldehyde group around 1720 cm⁻¹. | |

| Mass Spec | Molecular ion peak corresponding to the calculated mass after deprotection. |

Discussion and Mechanistic Insights

The Lindsey synthesis proceeds through an acid-catalyzed electrophilic substitution of the pyrrole ring by the protonated aldehyde. This forms a carbinol intermediate, which then reacts with another pyrrole molecule to form a dipyrromethane. This process continues until a linear tetrapyrrolic species, the porphyrinogen, is formed, which then cyclizes. The final step is the oxidation of the non-aromatic porphyrinogen to the highly conjugated and stable porphyrin macrocycle. The use of an N-substituted pyrrole in a 1:3 ratio with unsubstituted pyrrole statistically favors the incorporation of a single N-substituted unit into the final porphyrin.

Sources

- 1. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. STRUCTURE OF PORPHYRIN TPPS4 AND ITS INTERACTION WITH METAL IONS AS ELUCIDATED BY 1H NMR AND UV-VISIBLE SPECTRA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of BODIPY Dyes from Functionalized Pyrroles

[2]

Introduction & Mechanistic Insight

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are a cornerstone of fluorescence imaging due to their high quantum yields, sharp emission spectra, and photostability.[1] The core structure is typically synthesized via the condensation of two pyrrole units with an electrophile (aldehyde or acid chloride), followed by complexation with boron trifluoride (

The "N-Functionalized" Challenge

Standard neutral BODIPY dyes require the starting pyrroles to have a free N-H group . This is because the final BODIPY core involves a coordinate covalent bond between Boron and one iminic nitrogen, and a covalent bond with the other pyrrolic nitrogen (formed via deprotonation).

-

C-Functionalized Pyrroles: The standard route.[1] Substituents (methyl, ethyl, esters) are on the carbon ring.[1]

-

N-Functionalized Pyrroles:

-

N-Protected Precursors: Used when the pyrrole is unstable or to direct regioselectivity.[1] The N-group (e.g., BOC, Tosyl) must often be cleaved in situ or prior to

complexation.[1] -

N-Alkyl Pyrroles: Direct use of N-methylpyrrole yields Cationic BODIPY analogs (less common, water-soluble) or requires oxidative post-synthetic modification.[1]

-